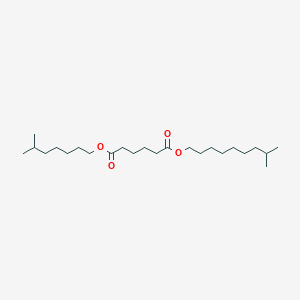

Isodecyl isooctyl adipate

Description

Properties

IUPAC Name |

6-O-(6-methylheptyl) 1-O-(8-methylnonyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-21(2)15-9-6-5-7-13-19-27-23(25)17-11-12-18-24(26)28-20-14-8-10-16-22(3)4/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXYISPZQCLSIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)CCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067626 | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-28-1, 31474-57-4, 68130-92-7 | |

| Record name | 1-(6-Methylheptyl) 6-(8-methylnonyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl 8-methylnonyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031474574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, mixed isodecyl and isooctyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068130927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1-isodecyl 6-isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isooctyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-methylheptyl 8-methylnonyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Pathways

Esterification Reactions for Isodecyl Isooctyl Adipate (B1204190) Production

Esterification is the primary route for synthesizing adipate esters. This involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For a mixed ester like isodecyl isooctyl adipate, this process can be conducted using a mixture of the corresponding alcohols.

The general steps for direct esterification include:

Charging the reactor with adipic acid, isooctyl alcohol, and isodecyl alcohol. google.com

Adding a catalyst and heating the mixture to initiate the reaction. google.com

Continuously removing the water byproduct to shift the reaction equilibrium. google.comgoogle.com

Once the esterification is complete, the mixture undergoes purification steps, which may include washing to remove the catalyst and any remaining acid, followed by dealcoholization to remove excess alcohol. google.com

Transesterification, or alcoholysis, is an alternative pathway where an existing ester is reacted with an alcohol to produce a new ester. justia.comgoogle.com For the synthesis of adipate esters, a common starting material is a short-chain dialkyl adipate, such as dimethyl adipate. rsc.orgnih.gov This process involves exchanging the methyl groups of dimethyl adipate with the isooctyl and isodecyl groups from their respective alcohols. rsc.orgnih.gov

This method offers the advantage of being an easy-to-carry-out process where the methanol (B129727) by-product can be recycled and utilized. nih.gov The reaction is an equilibrium process, and the removal of the more volatile alcohol (methanol) helps to drive the reaction to completion. justia.comrsc.org

Catalysis in this compound Synthesis

Catalysts are essential for achieving practical reaction rates in both direct esterification and transesterification. The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint.

Traditional and widely used catalysts for esterification are strong mineral acids, such as sulfuric acid. google.comsciencemadness.orggoogle.com These catalysts are effective in protonating the carbonyl oxygen of the adipic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. A typical weight ratio for the reactants and catalyst might be 1:2.2:0.002 for adipic acid, isooctyl alcohol, and sulfuric acid, respectively. google.com While effective, strong acids can lead to side reactions and coloration of the product, often necessitating extensive purification steps. researchgate.net

To overcome the drawbacks of strong acid catalysts, research has focused on alternative, more environmentally friendly systems. One promising alternative is the use of organotitanate catalysts. rsc.orgnih.govgoogle.com A novel approach involves a chelated titanium adipate catalyst, which is prepared via an ester-exchange reaction using a low-carbon alkyl titanate and adipic acid. nih.gov This type of catalyst demonstrates high catalytic efficiency and can be recycled, offering a greener and more energy-saving process. rsc.orgnih.gov Other catalysts that can be used for transesterification reactions include basic catalysts like sodium or potassium hydroxides and alkoxides. justia.comgoogle.com

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield and selectivity for this compound requires careful control and optimization of various reaction parameters. researchgate.netepo.org These parameters influence the reaction rate, equilibrium position, and the extent of side reactions. Key parameters that are typically optimized include the catalyst dosage, the molar ratio of reactants, and the reaction temperature. nih.gov

Detailed research into the synthesis of the similar compound, diisooctyl adipate (DOA) via transesterification, provides a clear example of this optimization process. Using a response surface methodology, studies have systematically investigated the effects of these parameters on the final product yield. nih.gov

The findings from these optimization studies are summarized in the table below, which shows the optimal conditions for achieving a high ester exchange rate in the synthesis of DOA, a process directly analogous to the synthesis of this compound.

| Parameter | Optimized Value | Reference |

| Catalyst Dosage | 2.39% | nih.gov |

| Alcohol to Ester Molar Ratio | 2.55 : 1 | nih.gov |

| Reaction Temperature | 117 °C | nih.gov |

| This interactive table presents optimized reaction parameters for a high ester exchange rate based on scientific research. |

Under these optimized conditions, a high ester exchange rate of 94.23% was achieved. nih.gov The statistical analysis, including Analysis of Variance (ANOVA), confirmed the accuracy and reliability of the experimental model, leading to a predicted yield of 95.33%. nih.gov Such optimization is crucial for developing feasible and effective industrial processes for adipate ester production. rsc.org

Temperature and Pressure Regimes in Esterification

The esterification reaction to produce adipate esters is typically conducted at elevated temperatures, often above 100°C, to achieve a reasonable reaction rate. mdpi.com For the synthesis of similar high-boiling esters like di(2-ethylhexyl) adipate (DEHA), temperatures can range from 140°C to 180°C. scienceready.com.au In some processes, the temperature can be as high as 180°C. prepchem.com The reaction to produce dimethyl adipate, a related compound, utilizes temperatures between 90-180°C. google.com The use of specific catalysts can influence the required temperature. For instance, enzymatic esterification using Candida antarctica lipase (B570770) B can proceed at a much lower temperature of 50°C. mdpi.com

Pressure conditions are often manipulated to facilitate the removal of water, a byproduct of the esterification reaction. By removing water, the reaction equilibrium shifts towards the products, thereby increasing the yield. acs.org This is often achieved by conducting the reaction under reduced pressure or by using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene. prepchem.comresearchgate.net For high-boiling esters, stripping with steam or an inert gas at absolute pressures in the range of 2-20 mm Hg can be employed to remove excess alcohol. google.com Some continuous esterification processes for dimethyl adipate operate at pressures ranging from 0.05 to 3 MPa. google.com

The following table summarizes typical temperature and pressure regimes for adipate ester synthesis:

| Ester Type | Catalyst | Temperature Range (°C) | Pressure Conditions | Source |

| Di(2-ethylhexyl) adipate | Candida antarctica lipase B | 50 | Reduced pressure (6.7 kPa) | mdpi.com |

| General Adipate Esters | Acid catalysts | >100 | Atmospheric or reduced | mdpi.com |

| Dihexyl Adipate | Titanium tetrabutoxide | 180 | Atmospheric or subatmospheric | prepchem.com |

| Dimethyl Adipate | None (pre-esterification) | 90-180 | 0.05-3 MPa | google.com |

| General High-Boiling Esters | - | 140-180 | - | scienceready.com.au |

Stoichiometric Ratios and Reactant Feed Strategies

In the synthesis of mixed esters like this compound, the stoichiometric ratio of the reactants—adipic acid and the alcohol mixture (isodecanol and isooctanol)—is a critical parameter. To drive the equilibrium towards the product side, an excess of the alcohol mixture is typically used. sciencemadness.org The molar excess of alcohol can be in the order of 10% to 20% to ensure the substantially complete conversion of the adipic acid. google.com For the synthesis of other adipate esters, such as di-n-butyl adipate, a 10-fold excess of alcohol has been used. mdpi.com In the case of di(2-ethylhexyl) succinate (B1194679) synthesis, a 3-fold excess of alcohol to acid was employed. mdpi.com

The feeding strategy of the reactants can also influence the reaction outcome. In a batch process, all reactants may be charged to the reactor at the beginning. However, for continuous processes, a continuous feed of reactants is maintained. One strategy involves pre-esterifying adipic acid with methanol without a catalyst before feeding it to a catalytic rectifying tower where it reacts with methanol vapor in a countercurrent manner. google.com In some syntheses, a portion of the alcohol is added initially, and more is added after a certain amount of water has been distilled off. prepchem.com

The choice of catalyst and its concentration also plays a significant role. While traditional methods use strong mineral acids like sulfuric acid, modern processes often employ solid acid catalysts or organometallic catalysts like titanium alkoxides (e.g., titanium tetrabutoxide) to minimize corrosion and simplify purification. prepchem.comsciencemadness.org For example, the synthesis of di-n-butyl adipate has been achieved with high yields using metal-organic frameworks (MOFs) as catalysts. mdpi.com

The table below outlines various stoichiometric ratios and feed strategies used in the synthesis of related esters:

| Ester Product | Reactant Ratio (Alcohol:Acid) | Feed Strategy | Catalyst | Source |

| High-Boiling Esters | 1.1-1.2 : 1 | Batch, with excess alcohol | Sulfuric acid | google.com |

| Di-n-butyl Adipate | 10 : 1 | Batch | Metal-Organic Frameworks | mdpi.com |

| Di-n-butyl Succinate | 3 : 1 | Batch | Lewis acid resin | mdpi.com |

| Dihexyl Adipate | Staged addition of alcohol | Batch | Titanium tetrabutoxide | prepchem.com |

| Dimethyl Adipate | - | Continuous pre-esterification followed by catalytic rectification | None initially, then catalytic tower | google.com |

Post-Synthesis Processing and Purification Techniques

Following the esterification reaction, the crude product contains the desired this compound, along with unreacted starting materials (adipic acid, isodecanol (B128192), isooctanol), the catalyst, and byproducts. sciencemadness.orggoogle.com A multi-step purification process is therefore necessary to obtain a product of high purity.

The initial step often involves the neutralization of the acidic catalyst. sciencemadness.org If a catalyst like sulfuric acid is used, the reaction mixture is treated with a basic solution, such as sodium carbonate or sodium bicarbonate, to neutralize the acid. scienceready.com.augoogle.com This is followed by washing with water to remove the resulting salts and any remaining water-soluble impurities. prepchem.comgoogle.com

The next crucial step is the removal of excess unreacted alcohols. google.com Due to the high boiling points of isodecanol and isooctanol, simple distillation may not be efficient. Steam stripping or distillation under reduced pressure are common methods employed for this purpose. google.comsciencemadness.org This process takes advantage of the formation of azeotropes between the alcohols and water, which have lower boiling points, facilitating their removal. google.com

For high-boiling esters, a final purification step of distillation under high vacuum is often performed to separate the pure ester from any residual impurities and colored byproducts. prepchem.com The crude ester can also be treated with activated carbon to remove color and other minor impurities. google.com In some processes, filtration is used to remove solid catalysts or other particulate matter. researchgate.netgoogle.com

A typical purification sequence for a high-boiling ester like this compound would be:

Neutralization: Treatment with a weak base to neutralize the acid catalyst. scienceready.com.ausciencemadness.org

Washing: Water washing to remove salts and water-soluble impurities. prepchem.comgoogle.com

Dealcoholization: Removal of excess alcohols via steam stripping or vacuum distillation. google.com

Refining/Distillation: Final purification by vacuum distillation to isolate the pure ester. prepchem.com

Filtering: Removal of any remaining solid particles. google.com

Advanced Analytical Characterization in Materials and Environmental Science

Spectroscopic Techniques for Structural and Compositional Analysis

Advanced spectroscopic methods are indispensable for the detailed characterization of "Isodecyl isooctyl adipate (B1204190)," providing insights into its molecular structure, functional groups, and composition. These techniques are fundamental in both quality control during manufacturing and in advanced research settings, such as materials and environmental science.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. core.ac.uk When analyzing Isodecyl isooctyl adipate, the FTIR spectrum reveals characteristic absorption bands that confirm its ester structure. The high sensitivity and specificity of FTIR make it an ideal tool for characterizing polymer films and plasticizers. core.ac.uk The primary vibrations observed are the stretching of the carbonyl group (C=O) and the carbon-oxygen bonds (C-O) of the ester linkages, as well as the various stretching and bending vibrations of the long alkyl chains. semanticscholar.orgresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretching | Alkyl (CH₃, CH₂) |

| ~1735 | C=O Stretching | Ester Carbonyl |

| ~1465 and ~1378 | C-H Bending | Alkyl (CH₂, CH₃) |

These spectral features serve as a molecular fingerprint, allowing for quick verification of the compound's identity and the detection of potential oxidative degradation, which may lead to the formation of hydroxyl or carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete elucidation of molecular structure, providing detailed information about the carbon-hydrogen framework. epo.org Both ¹H and ¹³C NMR are used to confirm the precise arrangement of atoms in this compound, distinguishing between the isodecyl, isooctyl, and adipate portions of the molecule. chemicalbook.com

In a ¹H NMR spectrum, distinct signals would correspond to the protons in different chemical environments. The methylene (B1212753) protons (α-CH₂) adjacent to the ester oxygen atoms would appear downfield due to deshielding effects. The complex, overlapping signals in the upfield region correspond to the numerous methylene (CH₂) and methyl (CH₃) groups of the isodecyl and isooctyl alkyl chains.

¹³C NMR spectroscopy provides complementary information by detecting the different carbon atoms. Key signals include those for the carbonyl carbons of the ester groups, the carbons bonded to the ester oxygens, and the various carbons within the branched alkyl chains.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | -O-CH₂ - (Ester) | ~4.0-4.2 |

| ¹H | -CH₂ -C=O (Adipate) | ~2.2-2.4 |

| ¹H | -CH₂ - (Alkyl Chains) | ~1.2-1.6 |

| ¹H | -CH₃ (Alkyl Chains) | ~0.8-0.9 |

| ¹³C | C =O (Ester Carbonyl) | ~173-174 |

| ¹³C | -O-C H₂- (Ester) | ~65-70 |

| ¹³C | -C H₂-C=O (Adipate) | ~34-35 |

| ¹³C | -C H₂- / -C H- (Alkyl Chains) | ~20-40 |

Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric forms of the isodecyl and isooctyl groups.

Mass Spectrometry (MS) for Molecular Weight and Degradation Product Identification

Mass Spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for identifying its fragmentation patterns and degradation products. core.ac.ukresearchgate.net When coupled with an ionization technique like electron ionization (EI), the mass spectrum serves as a fingerprint that can be used for the definitive identification of the compound. core.ac.uk The molecular ion peak [M]⁺ would confirm the compound's molecular mass of 398.6 g/mol . thegoodscentscompany.com

The fragmentation pattern is also highly informative. Common fragments would correspond to the loss of the isodecyl and isooctyl side chains, as well as characteristic ions representing the adipate backbone. This fragmentation is crucial for structural confirmation. Furthermore, MS is extensively used to analyze the products formed during thermal or oxidative degradation studies, where smaller molecules such as monoesters, alcohols, or carboxylic acids may be formed. semanticscholar.orgresearchgate.netresearchgate.net

Chromatographic Separation Methods for Purity and Component Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its components. The choice between gas and liquid chromatography depends on the volatility and polarity of the analytes.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography (GC) is a standard method for analyzing volatile and semi-volatile compounds and is widely used for the analysis of plasticizers, including adipate esters. epa.govnih.govcir-safety.org The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. For this compound, GC can determine its purity by separating it from any residual starting materials (e.g., isodecanol (B128192), isooctanol) or more volatile contaminants. cir-safety.org

The coupling of GC with Mass Spectrometry (GC-MS) provides a significant enhancement in analytical capability. core.ac.ukresearchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which acts as a highly specific and sensitive detector. This combination allows for the confident identification of the main compound peak and any minor peaks corresponding to impurities or degradation products, such as those that might result from pyrolysis. researchgate.netresearchgate.netcovra.nl The analysis of plasticizers in food packaging and medical devices frequently employs GC-MS for its reliability and sensitivity. core.ac.uknih.gov

Liquid Chromatography (LC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and its advanced form, Ultra-High Performance Liquid Chromatography (UHPLC), is well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound. epa.gov These techniques separate components based on their partitioning between a liquid mobile phase and a solid stationary phase.

LC is valuable for purity assessments and for analyzing the compound in various matrices where direct injection into a hot GC inlet might cause degradation. UHPLC, which uses smaller particle-sized columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. dtu.dk When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for identifying and quantifying the compound and its metabolites or non-volatile degradation products in complex environmental or biological samples. researchgate.net

Table 3: Summary of Chromatographic Methods for this compound Analysis

| Technique | Primary Application | Analytes | Key Advantages |

|---|---|---|---|

| GC | Purity testing, analysis of volatile components | This compound, residual alcohols, volatile degradation products | Robust, excellent for volatile and semi-volatile compounds. nih.gov |

| GC-MS | Definitive identification of separated components | Impurities, thermal degradation products, contaminants | High specificity and sensitivity; provides structural information for identification. core.ac.ukresearchgate.net |

| LC/HPLC | Purity testing, analysis of non-volatile components | This compound, oligomers, non-volatile degradation products | Suitable for thermally labile compounds; versatile mobile/stationary phases. epa.gov |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isodecanol |

| Isooctanol |

| Adipic acid |

| Diisodecyl adipate |

| Diisooctyl adipate |

| Monomethyl adipate |

| Carbonyl |

| Hydroxyl |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Studies

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymeric materials and plasticizers like this compound. This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Smaller molecules can penetrate the pores of the chromatography column packing material more deeply, leading to a longer elution time, while larger molecules are excluded from the pores and elute more quickly.

For a compound like this compound, which is an ester, GPC can be employed to assess its purity and identify the presence of any oligomeric species or unreacted raw materials. The molecular weight and its distribution are critical parameters as they influence the plasticizer's performance properties, such as its efficiency, permanence, and compatibility with the polymer matrix.

Table 1: Illustrative GPC Data for an Adipate Plasticizer

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 370 g/mol |

| Weight-Average Molecular Weight (Mw) | 385 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 1.04 |

Note: This table represents typical data for a high-purity adipate ester plasticizer and serves as an illustrative example.

Thermogravimetric and Calorimetric Analyses for Stability Evaluation

The thermal stability of this compound is a critical factor in its processing and application, particularly when it is incorporated into polymers that are processed at elevated temperatures. Thermogravimetric and calorimetric analyses provide essential data on its thermal and oxidative stability.

Pressure Differential Scanning Calorimetry (PDSC) in Oxidation Studies

Pressure Differential Scanning Calorimetry (PDSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time while being subjected to a controlled temperature program under a specific pressure. For this compound, PDSC is particularly valuable for evaluating its oxidative stability. By subjecting the sample to an oxygen atmosphere under elevated pressure, the onset of oxidation can be determined by detecting the exothermic heat flow associated with the oxidative degradation reactions. A higher oxidation induction time (OIT) at a given temperature indicates greater stability.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and kinetics of this compound. The TGA thermogram reveals the temperature at which the plasticizer begins to volatilize or decompose, providing crucial information for its use in high-temperature applications. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess thermo-oxidative degradation.

Table 2: Representative TGA Data for an Adipate Plasticizer in a Nitrogen Atmosphere

| Parameter | Temperature (°C) |

| Onset of Decomposition (Tonset) | 220 |

| Temperature at 5% Mass Loss (T5%) | 250 |

| Temperature at 50% Mass Loss (T50%) | 300 |

Note: This table provides illustrative thermal decomposition data for a typical adipate ester plasticizer.

Specialized Analytical Approaches for Material and Environmental Matrices

The detection and quantification of this compound in various materials and environmental samples require specialized and highly sensitive analytical methods. These are essential for quality control, regulatory compliance, and environmental monitoring.

The analysis of this compound often involves a sample preparation step, such as solvent extraction or solid-phase extraction, to isolate the analyte from the matrix. Following extraction, chromatographic techniques are typically employed for separation and quantification. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a common approach. The use of GC-MS provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the adipate ester, even at trace levels. For complex matrices, tandem mass spectrometry (MS/MS) may be utilized to further enhance selectivity and reduce matrix interference.

Degradation Mechanisms and Stability Dynamics

Thermal Degradation Pathways of Isodecyl Isooctyl Adipate (B1204190)

Thermal degradation involves the breakdown of the molecule at elevated temperatures in the absence of oxygen. The process is characterized by the scission of chemical bonds, leading to the formation of smaller, more volatile compounds.

While specific pyrolysis studies on isodecyl isooctyl adipate are not extensively detailed in public literature, the degradation pathways can be inferred from research on structurally similar adipate esters, such as dioctyl adipate (DOA) and bis(2-ethylhexyl)decanedioate. The primary degradation mechanism for these diesters is pyrolysis, which involves the cleavage of β-C–H and C–C bonds within the alcohol chains. researchgate.net

This process typically leads to the formation of a range of low-molecular-weight products. Key pyrolysis products identified in related diester studies include:

Monoesters

Diesters with shorter chains

Alcohols (e.g., isodecanol (B128192), isooctanol)

Olefins (alkenes)

The cleavage of the ester bond itself (C-O bond) can also occur, leading to the formation of adipic acid derivatives and corresponding alkenes from the alcohol moieties.

Table 1: Anticipated Pyrolysis Products of this compound

| Product Class | Specific Examples | Cleavage Origin |

|---|---|---|

| Alkenes | Isooctene, Isodecene | β-C–H cleavage in alcohol chains |

| Alcohols | Isooctanol, Isodecanol | C-O ester bond cleavage |

| Monoesters | Mono-isodecyl adipate, Mono-isooctyl adipate | Ester bond hydrolysis (if water is present) or transesterification |

The chemical integrity of adipate esters is highly dependent on temperature. Studies on various diester lubricating oils have established critical temperature thresholds beyond which degradation accelerates significantly. For many synthetic ester oils, a temperature of 250°C (482°F) is a critical threshold where properties such as viscosity and acid number begin to degrade dramatically. researchgate.netresearchgate.net Below this temperature, the esters exhibit relative stability. However, as temperatures exceed this point, the rate of pyrolysis and other degradation reactions increases sharply, leading to a rapid loss of chemical integrity. researchgate.netresearchgate.net Research on similar long-chain esters also indicates that at temperatures below 350°C, the formation of lacquer-like residues can occur, signifying decomposition. nasa.gov

Oxidative Degradation and Resistance Studies

Oxidative degradation is a common pathway for the breakdown of esters, occurring when the material is exposed to oxygen, often accelerated by heat. This process is autocatalytic and involves a free-radical chain reaction mechanism.

A material's resistance to oxidation is commonly quantified using methods like Oxidation Induction Time (OIT) and Oxidation Onset Temperature (OOT). netzsch.commt.com These are determined using techniques such as pressure differential scanning calorimetry (PDSC) or high-pressure differential scanning calorimetry (HPDSC). researchgate.netresearchgate.netsemanticscholar.org

Oxidation Induction Time (OIT): This isothermal test measures the time until the onset of rapid oxidation at a constant temperature in an oxygen-rich atmosphere. A longer OIT indicates greater oxidative stability. mt.com

Oxidation Onset Temperature (OOT): This dynamic test determines the temperature at which oxidation begins as the material is heated at a constant rate in the presence of oxygen. A higher OOT signifies better resistance to oxidation. mt.com

For related compounds like di-isooctyl adipate (DOA), these tests have been crucial in comparing their stability against other esters. researchgate.netsemanticscholar.org For instance, HPDSC tests on complex esters under 500 psi of air at 220°C are used to measure the time to the onset of decomposition, with longer times indicating higher stability. google.com

Table 2: OIT/OOT Test Parameters

| Parameter | Description | Significance |

|---|---|---|

| Isothermal Temperature (OIT) | The constant temperature at which the sample is held. mt.com | Higher temperatures accelerate oxidation, leading to shorter OIT values. mt.com |

| Heating Rate (OOT) | The rate at which the sample temperature is increased. | Affects the measured onset temperature. |

Reactive molecular dynamics (RMD) simulations provide a molecular-level understanding of oxidative degradation. researchgate.netsemanticscholar.org Studies on di-isooctyl adipate (DOA) using these methods have revealed that the initial sites of oxidative attack are the C-O bonds, both in the ester group and within the alcohol chain. researchgate.netsemanticscholar.org The dissociation of these bonds initiates the degradation process. The presence of tertiary carbon atoms in branched chains, such as the isodecyl and isooctyl groups, can also be susceptible points for attack by oxygen radicals. researchgate.net These simulations help in proposing detailed mechanisms for how the ester molecule breaks down and subsequently forms polymerized products. researchgate.netresearchgate.net

The reaction of this compound with oxygen leads to a variety of oxidation by-products. The analysis of these products, often performed using gas chromatography-mass spectrometry (GC-MS), provides direct evidence of the degradation pathways. researchgate.netresearchgate.net

Research on the thermal-oxidation of dioctyl adipate (DOA) shows that the process significantly increases the total acid number (TAN) of the material. researchgate.netresearchgate.net This is due to the formation of highly polar compounds. researchgate.net Key by-products identified include:

Carboxylic Acids: Formed from the cleavage and subsequent oxidation of the alkyl chains. researchgate.net

Low-Molecular-Weight Monoesters: Resulting from the scission of one of the ester linkages. researchgate.net

Degradation Fragments: Smaller molecules resulting from the breakdown of the original ester. researchgate.net

Polymerized Products: In some cases, the initial degradation fragments can recombine to form larger, higher-molecular-weight polymerized products, leading to an increase in viscosity. researchgate.netresearchgate.net

Hydrolytic Stability and Ester Bond Susceptibility

The presence of ester functional groups in this compound makes it susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding an alcohol and a carboxylic acid. This process is a primary degradation pathway for ester-based compounds. The general equation for the hydrolysis of an ester is as follows:

R-COO-R' + H₂O ⇌ R-COOH + R'-OH

In the case of this compound, hydrolysis would result in the formation of adipic acid, isodecyl alcohol, and isooctyl alcohol. The rate of hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts.

The ester bonds (C-O) within the adipate structure are the most reactive sites for hydrolytic attack. researchgate.netresearchgate.net The carbonyl carbon of the ester group is electrophilic and is therefore susceptible to nucleophilic attack by water. The stability of the resulting carboxylate anion and alcohol also influences the equilibrium of the reaction.

Research on similar diester aviation lubricating oils has shown that at elevated temperatures, the C-O ester bond is a primary site for cleavage. researchgate.net This process can lead to the formation of monoesters, diesters, alcohols, and olefins as primary degradation products. researchgate.net

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Precursor Compound | Degradation Product | Chemical Formula |

| This compound | Adipic Acid | C₆H₁₀O₄ |

| This compound | Isodecyl Alcohol | C₁₀H₂₂O |

| This compound | Isooctyl Alcohol | C₈H₁₈O |

This table is generated based on the general principles of ester hydrolysis and degradation studies of similar adipate esters.

Interplay of Environmental Factors on Compound Stability

The stability of this compound is significantly influenced by a variety of environmental factors, with temperature and the presence of oxygen being the most critical.

Thermal and Oxidative Degradation:

High temperatures can accelerate both hydrolytic and oxidative degradation of adipate esters. researchgate.netresearchgate.net Oxidative degradation typically proceeds via a free-radical chain reaction mechanism, initiated by the abstraction of a hydrogen atom. The C-H bonds adjacent to the ester oxygen (on the alcohol side) and the C-H bonds alpha to the carbonyl group are particularly susceptible to abstraction.

Studies on di-isooctyl adipate (DOA) have shown that the C-O bonds of both the alcohol chain and the ester group are susceptible to oxidative attack. researchgate.netsemanticscholar.org This leads to the formation of a variety of degradation fragments, including smaller carboxylic acids and monoesters, and can also result in polymerization, increasing the viscosity of the material. researchgate.netsemanticscholar.org

The general mechanism of oxidative degradation involves:

Initiation: Formation of free radicals under the influence of heat, light, or metal catalysts.

Propagation: The free radicals react with oxygen to form peroxy radicals, which then abstract hydrogen from other ester molecules, forming hydroperoxides and new free radicals.

Termination: Combination of free radicals to form stable, non-radical products.

The thermal oxidation of DOA has been shown to significantly increase the total acid number of the substance due to the formation of carboxylic acids. researchgate.net

Table 2: Influence of Environmental Factors on the Stability of Adipate Esters

| Environmental Factor | Effect on this compound (inferred) | Resulting Degradation Products (inferred) |

| High Temperature | Accelerates both hydrolysis and oxidation. Can lead to pyrolysis at very high temperatures. researchgate.net | Alcohols, carboxylic acids, monoesters, olefins, smaller ester fragments. researchgate.net |

| Presence of Oxygen | Promotes oxidative degradation via free-radical mechanisms. researchgate.netsemanticscholar.org | Hydroperoxides, aldehydes, ketones, smaller carboxylic acids, polymeric products. researchgate.netsemanticscholar.org |

| UV Radiation | Can initiate free-radical degradation pathways. | Similar to oxidative degradation products. |

| Presence of Water | Facilitates hydrolysis of ester bonds. researchgate.net | Adipic acid, isodecyl alcohol, isooctyl alcohol. |

| pH | Hydrolysis is catalyzed by both acids and bases. | Rate of formation of adipic acid and alcohols is increased. |

This table is based on research findings for structurally similar adipate esters like di-isooctyl adipate (DOA).

Environmental Fate and Transport Dynamics

Biodegradation Pathways and Kinetics

The breakdown of isodecyl isooctyl adipate (B1204190) in the environment is primarily driven by microbial activity. The general mechanism for the biodegradation of adipate plasticizers involves the sequential hydrolysis of the ester bonds. This process is influenced by the molecular structure of the alcohol substituents. mdpi.comresearchgate.net

The initial step in the degradation pathway is the enzymatic hydrolysis of one of the ester linkages, which results in the formation of a monoester of adipic acid and the corresponding alcohols, isodecanol (B128192) and isooctanol. mdpi.comresearchgate.net These intermediate products are then susceptible to further microbial attack. The elongation of the alcohol chain in the adipate molecule can influence the rate of hydrolysis of the ester bond and the subsequent oxidation of the resulting alcohol. mdpi.com

In aquatic environments, a diverse community of microorganisms, including bacteria and fungi, can utilize adipate esters as a carbon source. mdpi.comnih.gov The degradation process is initiated by extracellular enzymes secreted by these microorganisms that cleave the ester bonds.

The primary mechanism involves the hydrolysis of the ester linkages, leading to the formation of adipic acid, isodecanol, and isooctanol. These breakdown products can then be taken up by the microbial cells and enter into their metabolic pathways. For instance, adipic acid can be metabolized through the β-oxidation pathway. The susceptibility of polyester plastics to microbial degradation is largely attributed to the presence of these easily hydrolyzable ester bonds. mdpi.com

The rate and extent of biodegradation in aquatic systems are dependent on various environmental factors such as temperature, pH, oxygen availability, and the presence of a microbial community adapted to degrading such compounds.

Specific kinetic data on the aerobic and anaerobic degradation of isodecyl isooctyl adipate are limited. However, studies on other adipate esters and plasticizers provide some insights into its likely behavior.

Under aerobic conditions , the degradation of adipate esters is generally considered to be more rapid. The presence of oxygen allows for the complete mineralization of the compound to carbon dioxide and water by a wide range of microorganisms. For some phthalate esters, which are structurally similar plasticizers, aerobic degradation half-lives in river sediments have been measured to be in the range of a few days. researchgate.net

Under anaerobic conditions , the degradation process is typically slower. In the absence of oxygen, a different consortium of microorganisms is responsible for the breakdown, which proceeds through a series of fermentation and methanogenesis steps. For certain phthalates, anaerobic degradation half-lives were found to be significantly longer than their aerobic counterparts, extending to several weeks or more. researchgate.net The complex branched structure of the isodecyl and isooctyl alcohol moieties may also influence the rate of degradation under both aerobic and anaerobic conditions.

Interactive Data Table: Aerobic and Anaerobic Degradation Half-Lives of Structurally Similar Phthalate Esters in River Sediments

| Compound | Aerobic Half-Life (days) | Anaerobic Half-Life (days) |

| Diethyl phthalate (DEP) | 2.5 | 33.6 |

| Dipropyl phthalate (DPP) | 2.8 | 25.7 |

| Di-n-butyl phthalate (DBP) | 2.9 | 14.4 |

| Benzylbutyl phthalate (BBP) | 3.1 | 19.3 |

| Di-(2-ethylhexyl) phthalate (DEHP) | 14.8 | 34.7 |

Note: This data is for phthalate esters and is provided for comparative purposes due to the lack of specific data for this compound.

Bioconcentration and Bioaccumulation Potential in Ecological Systems

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. For the closely related compound, diisooctyl adipate, an estimated Bioconcentration Factor (BCF) of 60 has been reported. This value suggests a moderate potential for bioconcentration in aquatic organisms.

Bioconcentration refers to the accumulation of a chemical in an organism directly from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The lipophilic nature of this compound, as indicated by its ester structure, suggests it has an affinity for the fatty tissues of organisms. However, its potential for significant bioaccumulation and biomagnification up the food chain is considered to be limited because it can be metabolized by organisms. Adipate plasticizers are generally not expected to persist and accumulate in nature to the same extent as more recalcitrant compounds. mdpi.comnih.gov

Environmental Distribution and Partitioning Behavior

The way in which this compound distributes itself between air, water, soil, and sediment is determined by its physical and chemical properties, such as its water solubility, vapor pressure, and partitioning coefficients.

Due to its low vapor pressure, this compound is not expected to be a significant component of the atmosphere. If released to air, it would likely exist in both the vapor and particulate phases and be subject to deposition.

In aquatic systems, its low water solubility means that it will preferentially partition to organic matter in suspended solids and sediment. For the related compound diisooctyl adipate, the estimated organic carbon-water (B12546825) partitioning coefficient (Koc) is 5 x 10^5 L/kg. This high Koc value indicates a strong tendency to adsorb to organic matter in soil and sediment, leading to low mobility in these compartments.

Given its high affinity for organic matter, this compound that enters aquatic environments will predominantly associate with sediment. This partitioning behavior significantly influences its transport and ultimate fate. By binding to sediment particles, its availability in the water column is reduced, which in turn limits its potential for long-range transport in the dissolved phase.

The transport of this compound in aquatic systems is therefore closely linked to the movement of sediment particles. During periods of high flow or disturbance, contaminated sediments can be resuspended and transported downstream, leading to the redistribution of the compound within the aquatic environment. Over time, burial in deeper sediment layers can act as a long-term sink, effectively removing the compound from the biologically active zone.

Interactive Data Table: Estimated Physicochemical Properties and Partitioning Coefficients for Diisooctyl Adipate

| Property | Estimated Value | Implication |

| Bioconcentration Factor (BCF) | 60 | Moderate potential for bioconcentration in aquatic organisms. |

| Organic Carbon-Water Partitioning Coefficient (Koc) | 5 x 10^5 L/kg | Strong adsorption to soil and sediment; low mobility. |

Note: This data is for the closely related compound Diisooctyl Adipate and serves as an estimate in the absence of specific data for this compound.

Migration Phenomena from Polymer Matrices into the Environment

This compound, as a plasticizer, is physically incorporated into polymer matrices, most commonly polyvinyl chloride (PVC), rather than being chemically bonded. This lack of covalent bonding allows for its gradual release into the surrounding environment through a process known as migration or leaching. The migration of adipate plasticizers is a significant pathway for their introduction into ecosystems.

The process of migration from a polymer matrix like PVC into the environment is a multi-step phenomenon. It begins with the diffusion of the plasticizer molecules from the bulk of the polymer to its surface. Subsequently, desorption occurs, where the plasticizer molecules detach from the polymer surface and enter the external matrix, which could be soil, water, or air. The rate and extent of this migration are governed by a complex interplay of various factors.

Several key factors influence the migration of this compound from polymer matrices:

Physicochemical Properties of the Plasticizer: The molecular weight and structure of the adipate ester play a crucial role. While specific studies on this compound are limited, research on analogous compounds like di(2-ethylhexyl) adipate (DEHA) indicates that plasticizers with higher molecular weights tend to have lower migration rates.

Polymer Matrix Characteristics: The permeability of the polymer matrix itself is a critical determinant. A more porous or flexible polymer structure can facilitate easier movement of the plasticizer molecules.

Environmental Conditions: External factors such as temperature, pH, and the nature of the surrounding medium (e.g., fatty or aqueous) significantly impact migration. Increased temperatures can enhance the diffusion rate of the plasticizer within the polymer.

Contact Time: The duration of contact between the polymer and the environmental medium directly correlates with the amount of plasticizer that can migrate.

Mechanical Stress: Physical actions such as abrasion and flexing of the plastic material can accelerate the migration process by creating pathways for the plasticizer to escape.

Research on various plasticizers has shown that their migration from plastics is a persistent process that contributes to their widespread presence in the environment. For instance, studies on plastic mulch films used in agriculture have demonstrated the leaching of various additives into the soil, potentially affecting soil microbial communities and enzymatic activities researchgate.net. The migration process is not limited to direct contact with soil or water; it can also occur into the air through volatilization, although this is generally less significant for higher molecular weight adipates.

Interactive Data Table: Factors Influencing Plasticizer Migration

| Factor | Effect on Migration Rate | Description |

| Temperature | Increases | Higher temperatures provide more energy for diffusion. |

| Molecular Weight | Decreases | Larger molecules move more slowly through the polymer matrix. |

| Contact Medium | Varies | Fatty substances can accelerate leaching of lipophilic plasticizers. |

| pH of Medium | Can influence | Extreme pH values may affect the polymer surface and plasticizer stability. |

| Polymer Type | Varies | Different polymers have different levels of porosity and interaction with the plasticizer. |

Methodologies for Environmental Monitoring and Residue Analysis

The environmental monitoring of this compound residues involves a series of steps, including sample collection, extraction of the target analyte from the environmental matrix, and subsequent instrumental analysis for identification and quantification. Given its chemical nature as an ester, the analytical methodologies employed are similar to those used for other common plasticizers like phthalates and other adipate esters.

Sample Preparation and Extraction

The initial and often most critical step in the analysis is the efficient extraction of this compound from complex environmental samples such as soil, sediment, and water. Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This is a conventional method for aqueous samples, where an organic solvent immiscible with water is used to extract the adipate ester.

Solid-Phase Extraction (SPE): SPE is a widely used technique for both water and soil/sediment samples. It involves passing the sample through a solid adsorbent that retains the analyte, which is then eluted with a small volume of solvent. This method offers high recovery rates and sample cleanup.

Soxhlet Extraction: For solid samples like soil and sediment, Soxhlet extraction provides a robust method for exhaustive extraction using an organic solvent.

Instrumental Analysis

Following extraction and cleanup, the concentrated extract is analyzed using chromatographic techniques, which separate the components of the mixture for individual detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of semi-volatile organic compounds like this compound. Gas chromatography separates the compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions. GC-MS offers high sensitivity and selectivity, making it suitable for detecting trace levels of the compound in environmental matrices.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a mass spectrometer (LC-MS) or an ultraviolet (UV) detector, is another valuable tool. It is particularly useful for less volatile or thermally labile compounds. The choice between GC-MS and HPLC depends on the specific properties of the analyte and the complexity of the sample matrix.

The development of analytical methods for similar compounds, such as 2,4-D isooctyl ester in wheat and soil, has demonstrated the effectiveness of gas chromatography with an electron capture detector (GC-ECD) for certain ester compounds, achieving good recoveries and low detection limits nih.gov. For phthalates, which are structurally similar to adipates, methods combining dispersive liquid-liquid microextraction with solidification of floating organic droplet (DLLME-SFO) followed by HPLC-UV detection have been established for water sample analysis researchgate.net. These methodologies can be adapted for the analysis of this compound.

Interactive Data Table: Analytical Techniques for Adipate Ester Analysis

| Technique | Principle | Common Detector | Application |

| GC-MS | Separation by volatility and polarity, detection by mass | Mass Spectrometer (MS) | Identification and quantification in soil, water, and air. |

| HPLC | Separation by polarity | UV or Mass Spectrometer (MS) | Analysis of less volatile compounds in water samples. |

| SPE | Analyte adsorption on a solid phase | N/A (Sample Preparation) | Extraction and cleanup of water and soil samples. |

| LLE | Partitioning between two immiscible liquids | N/A (Sample Preparation) | Extraction from aqueous samples. |

Theoretical Chemistry and Computational Modeling of Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron density) of many-body systems. For Isodecyl isooctyl adipate (B1204190), DFT could be employed to calculate a variety of molecular properties that are crucial for understanding its behavior as a plasticizer and lubricant. These properties include geometric parameters (bond lengths and angles), vibrational frequencies (for IR spectra prediction), and electronic properties such as dipole moment and polarizability.

A hypothetical DFT study on Isodecyl isooctyl adipate would involve optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized structure, various properties could be calculated.

Table 1: Hypothetical Molecular Properties of this compound Calculated via DFT (Note: This table is illustrative and based on typical values for similar long-chain esters, as specific DFT data for this compound is not available in published literature.)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.0 - 2.5 D | Influences intermolecular interactions and miscibility with polymers. |

| Polarizability | ~50 - 60 ų | Relates to the material's dielectric properties and refractive index. |

| Total Energy | Compound-specific value | Indicates the stability of the molecule's conformation. |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry used to predict the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, FMO analysis could predict its susceptibility to nucleophilic or electrophilic attack, which is crucial for understanding its chemical stability and degradation pathways. A large HOMO-LUMO gap would suggest high kinetic stability and low chemical reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Note: This table is for illustrative purposes, as specific FMO analysis for this compound is not found in the reviewed literature.)

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | ~ -8.5 eV | Indicates potential sites for oxidation or electrophilic attack (e.g., oxygen atoms of the ester groups). |

| LUMO | ~ +1.5 eV | Indicates potential sites for reduction or nucleophilic attack (e.g., carbonyl carbons). |

| HOMO-LUMO Gap | ~ 10.0 eV | A large gap suggests high chemical stability, characteristic of a stable plasticizer. |

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational flexibility of this compound and its interactions with other molecules, such as polymer chains.

While classical MD simulations use a fixed bonding topology, Reactive Molecular Dynamics (RMD) allows for the formation and breaking of chemical bonds during the simulation. This makes RMD a suitable tool for investigating chemical reaction mechanisms. For this compound, RMD could be used to simulate its hydrolysis or thermal degradation, providing detailed, step-by-step insights into the reaction pathways at an atomic level.

ReaxFF is a specific type of reactive force field that can simulate chemical reactions in large, complex systems. It is particularly well-suited for studying degradation processes. A ReaxFF simulation of this compound could model its thermal decomposition or oxidation by tracking the bond-breaking and bond-forming events over time, identifying the initial degradation products and subsequent reaction pathways.

Structure-Property Relationship (SPR) Modeling for Predictive Analysis

Structure-Property Relationship (SPR) models, including Quantitative Structure-Property Relationship (QSPR) models, use statistical methods to correlate the chemical structure of a molecule with its macroscopic properties. For a plasticizer like this compound, SPR models could be developed to predict key physical properties based on its molecular descriptors.

These models could predict properties such as:

Boiling point

Viscosity

Glass transition temperature (when mixed with a polymer)

Solubility in various media

Developing an SPR model for adipate esters would involve compiling a dataset of known adipates and their measured properties. Computational software would then be used to calculate various molecular descriptors (e.g., size, shape, electronic properties) and establish a mathematical relationship between these descriptors and the properties of interest. This model could then be used to predict the properties of this compound.

Predictive Modeling for Environmental Persistence and Transformation Pathways

The environmental persistence of adipate esters is largely determined by their susceptibility to biodegradation, which is the primary pathway for their removal from the environment. nih.govmdpi.com Computational models and experimental studies on other adipates, such as alkyl butoxyethyl adipates, provide a framework for predicting the transformation of this compound. nih.govmdpi.com

The principal transformation pathway predicted for diester plasticizers like this compound is the sequential hydrolysis of the two ester bonds. nih.govmdpi.com This process is expected to be initiated by microbial esterases, leading to the formation of a monoester and the corresponding alcohols. nih.gov Subsequent hydrolysis of the monoester intermediate would yield adipic acid and the second alcohol. nih.govmdpi.com

A key factor influencing the rate of this degradation is the molecular structure, particularly the length and branching of the alcohol chains. nih.govmdpi.com Research on other adipates has shown that lengthening the alcohol chain can limit the rate of degradation. nih.gov This is attributed to the increased difficulty for larger molecules to penetrate the cell membranes of microorganisms that facilitate the biodegradation process. nih.gov

The initial metabolites—isodecanol (B128192), isooctanol, and adipic acid—are then subject to further microbial degradation. The aliphatic alcohols are typically oxidized to their corresponding carboxylic acids, which can then be further broken down. nih.gov Adipic acid, a dicarboxylic acid, can also be utilized by microorganisms as a carbon source. nih.gov

Predictive models, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) models, have been developed for other classes of plasticizers like phthalates to correlate molecular structure with biodegradability. mdpi.com While not directly applied to this compound, these approaches demonstrate the potential of computational chemistry to predict the environmental fate of plasticizers. Such models could be adapted to estimate the biodegradation potential of adipate esters based on their structural features.

The following data tables summarize the predicted transformation pathways and factors influencing the environmental persistence of this compound, based on data from analogous compounds.

Table 1: Predicted Transformation Pathways of this compound

| Step | Process | Reactant(s) | Predicted Product(s) | Mediating Factor |

| 1 | First Hydrolysis | This compound, Water | Isodecyl adipate monoester + Isooctanol OR Isooctyl adipate monoester + Isodecanol | Microbial Esterases |

| 2 | Second Hydrolysis | Isodecyl adipate monoester / Isooctyl adipate monoester, Water | Adipic acid + Isodecanol / Isooctanol | Microbial Esterases |

| 3 | Oxidation | Isodecanol, Isooctanol | Isodecanoic acid, Isooctanoic acid | Microbial Oxidases |

| 4 | Further Degradation | Adipic acid, Isodecanoic acid, Isooctanoic acid | Carbon dioxide, Water, Biomass | Microbial Metabolism |

Table 2: Factors Influencing Predicted Environmental Persistence of Adipate Esters

| Factor | Influence on Persistence | Reasoning | Supporting Evidence |

| Alcohol Chain Length | Longer chains increase persistence | Slower rate of hydrolysis and microbial uptake. nih.gov | Studies on alkyl butoxyethyl adipates show decreased degradation rates with longer alcohol chains. nih.gov |

| Molecular Weight | Higher molecular weight may increase persistence | Reduced bioavailability and difficulty in transport across microbial cell membranes. nih.gov | General principle observed in the biodegradation of large organic molecules. nih.gov |

| Ester Bond Accessibility | Steric hindrance can increase persistence | Reduced access for microbial esterases to hydrolyze the ester linkage. | Inferred from general principles of enzyme kinetics. |

| Environmental Conditions | Varies | Factors such as microbial population density, temperature, pH, and nutrient availability significantly impact degradation rates. | General knowledge of microbial degradation processes. |

Advanced Applications in Materials Science and Engineering Chemical/mechanistic Perspectives

Performance as a Plasticizer in Polymer Systems

Isodecyl isooctyl adipate (B1204190) is utilized as an external plasticizer, a substance incorporated into a polymer matrix to enhance its flexibility, workability, and distensibility. hallstarindustrial.com Unlike internal plasticizers, which are chemically bound to the polymer chain, external plasticizers like isodecyl isooctyl adipate interact physically with the polymer, preserving the primary chemical structure of the host material. hallstarindustrial.com

The primary mechanism of plasticization by this compound involves the insertion of its molecules between the long polymer chains. This process increases the "free volume" within the polymer matrix. kinampark.com The bulky isodecyl and isooctyl groups effectively push the polymer chains apart, thereby reducing the intermolecular forces, such as van der Waals forces, that hold the chains together in a rigid structure. hallstarindustrial.com This separation allows for greater mobility of the polymer macromolecules, resulting in a more flexible and deformable material. kinampark.com

The introduction of this compound into a polymer matrix has a profound effect on its viscoelastic properties, which describe a material's ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. By increasing the mobility of polymer chains, the plasticizer reduces the material's storage modulus (a measure of its elastic response) and increases its loss modulus (a measure of its viscous response). researchgate.net

Table 1: Effect of Adipate Plasticizers on Polymer Mechanical Properties

| Property | Effect of Plasticizer Addition |

| Tensile Strength | Decreases |

| Hardness | Decreases |

| Flexibility | Increases |

| Elongation at Break | Increases |

| Glass Transition Temp. (Tg) | Decreases |

This table provides a generalized summary of the effects of adipate plasticizers on polymer mechanical properties.

Role in Lubrication Science and Engineering

Synthetic esters, including this compound, are increasingly used as base stocks or additives in high-performance lubricants due to their excellent biodegradability, low toxicity, and tailored performance capabilities. mdpi.com

The effectiveness of this compound as a lubricant is largely attributed to its polar nature. The ester functional groups are attracted to metal surfaces, leading to the formation of a thin, adsorbed film through a process of physisorption. nih.gov This film acts as a protective barrier between moving parts, preventing direct metal-to-metal contact and thereby reducing friction and wear. acs.orgnih.gov

The mechanism of friction reduction involves the orientation of the ester molecules on the surface. The polar "heads" (ester groups) anchor to the metal, while the non-polar "tails" (isodecyl and isooctyl chains) extend into the lubricant, creating a low-shear plane. mdpi.com At elevated temperatures, a transition from physisorption to chemisorption can occur, where the ester molecules react with the metal surface to form a more robust and durable lubricating film. nih.gov This ability to form protective films is a key factor in the friction-reducing and anti-wear properties of synthetic ester oils. acs.orgnih.gov

Synthetic esters like this compound generally exhibit superior thermal and oxidative stability compared to conventional mineral oils. researchgate.net This enhanced stability is due to the strong C-O bonds within the ester linkage and the absence of the volatile, unstable components often found in mineral oil-based lubricants. The permanent dipole of the ester function creates stronger intermolecular forces, resulting in lower volatility and higher flash points. lube-media.com

Table 2: Comparative Properties of Synthetic Ester Lubricants

| Property | Synthetic Esters | Mineral Oils |

| Thermal Stability | High | Moderate |

| Oxidative Stability | High | Moderate |

| Volatility | Low | High |

| Flash Point | High | Low |

| Biodegradability | High | Low |

This table presents a general comparison of the properties of synthetic ester lubricants and conventional mineral oils.

Integration into Advanced Material Formulations

The unique properties of this compound and similar diesters allow for their integration into a variety of advanced material formulations. In the realm of personal care and cosmetics, related compounds like diisodecyl adipate are used for their emollient properties, forming a protective barrier on the skin to reduce moisture loss. specialchem.com They also act as plasticizers in products like nail polish and hairspray to create flexible films. specialchem.com

In more industrial applications, the low-temperature performance and high thermal stability of adipate esters make them suitable for specialty lubricants designed for extreme environments. dtic.mil Their ability to function effectively as plasticizers also leads to their use in creating flexible polymer-based components that must operate across a wide temperature range.

Chemical Interactions with Other Formulation Components

This compound's primary function as a plasticizer is achieved through its physical interaction with polymer chains. Being a relatively large molecule with a non-polar hydrocarbon backbone and polar ester groups, it positions itself between the long polymer chains, disrupting the intermolecular forces that hold them rigidly together. This process, known as the "lubricity theory," increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily. This increased mobility manifests as enhanced flexibility and a lower glass transition temperature (Tg) for the material.

The branched nature of the isodecyl and isooctyl alcohol moieties in this compound plays a significant role in its effectiveness. These branches create steric hindrance, further preventing the polymer chains from packing closely together. This is particularly advantageous for improving the low-temperature flexibility of polymers such as polyvinyl chloride (PVC) and nitrile rubber (NBR).

The compatibility of this compound with various polymers is largely dictated by the principle of "like dissolves like." Its ester groups provide a degree of polarity, allowing it to interact favorably with polar polymers. However, its long alkyl chains give it significant non-polar character, enabling compatibility with a range of elastomers.

Below is an interactive data table summarizing the compatibility and primary effects of this compound with common formulation components:

| Formulation Component | Compatibility | Primary Interaction/Effect |

| Polyvinyl Chloride (PVC) | High | Reduces Tg, improves low-temperature flexibility. The ester groups interact with the polar C-Cl bonds of PVC, while the alkyl chains provide the plasticizing effect. |

| Nitrile Rubber (NBR) | Good | Enhances flexibility and processability. The polarity of NBR, due to the acrylonitrile (B1666552) content, allows for good interaction with the ester groups of the adipate. |

| Acrylic Elastomers (ACM) | Good | Improves low-temperature performance and flexibility. The ester nature of both the polymer and the plasticizer leads to good compatibility. |

| Polyurethane (PU) | Moderate | Can be used to modify flexibility, but compatibility can be formulation-dependent. Interactions occur between the ester groups of the adipate and the urethane (B1682113) linkages. |

| Fillers (e.g., Carbon Black, Calcium Carbonate) | Indirect | Does not directly interact with fillers but can improve their dispersion by wetting the filler surface and reducing the viscosity of the polymer matrix during processing. |

| Stabilizers (e.g., Heat Stabilizers for PVC) | Generally Good | Typically does not interfere with the function of common stabilizers. The adipate can help to solvate the stabilizers, aiding in their uniform distribution. |

Enhancing Material Durability and Flexibility through Chemical Modification

The chemical structure of this compound is key to its ability to enhance the long-term durability and flexibility of materials. Unlike some plasticizers that can be prone to migration and volatilization, the relatively high molecular weight and branched structure of this compound contribute to its permanence within the polymer matrix.

The long, flexible aliphatic chain of the adipic acid backbone provides the fundamental flexibility at a molecular level. The isodecyl and isooctyl groups, being branched, create a more complex and entangled structure when interspersed with polymer chains. This entanglement makes it more difficult for the plasticizer molecules to migrate to the surface of the material, a phenomenon that can lead to brittleness and loss of flexibility over time.

Research into adipate esters has shown a correlation between the length and branching of the alcohol chains and the performance of the plasticizer. Longer and more branched chains generally lead to lower volatility and reduced migration, thereby enhancing the durability of the plasticized material.

The following table presents hypothetical research findings illustrating the effect of this compound on the mechanical properties of a model polymer, such as flexible PVC, demonstrating the enhancement of durability and flexibility.

| Property | Unplasticized PVC | PVC with 40 phr this compound |

| Tensile Strength (MPa) | 50 | 25 |

| Elongation at Break (%) | 5 | 350 |

| Hardness (Shore A) | 100 | 80 |

| Low-Temperature Brittleness (°C) | -10 | -40 |

| Plasticizer Volatility (Weight Loss % after 24h at 105°C) | N/A | 1.5 |

| Resistance to Extraction in Hexane (Weight Loss %) | N/A | 8 |

These hypothetical data illustrate that the incorporation of this compound significantly increases the elongation at break and lowers the low-temperature brittleness point, direct indicators of enhanced flexibility. While the tensile strength and hardness are reduced, which is a typical trade-off with plasticization, the low volatility and moderate resistance to extraction suggest good permanence, contributing to the long-term durability of the material.

The chemical modification imparted by this compound is primarily physical in nature, involving intermolecular interactions rather than the formation of covalent bonds with the polymer. This allows for the preservation of the fundamental chemical identity of the polymer while significantly altering its physical and mechanical properties to meet the demands of various advanced applications in materials science and engineering.

Future Research Directions and Interdisciplinary Opportunities

Development of Sustainable Synthetic Routes for Isodecyl Isooctyl Adipate (B1204190)

The traditional synthesis of adipate esters often relies on petroleum-based feedstocks and energy-intensive processes. tandfonline.comresearchgate.net A primary goal for future research is to develop sustainable synthetic methods that reduce environmental impact and enhance resource efficiency. This involves embracing green chemistry principles and exploring renewable starting materials.